

cis-Miyabenol C molecular weight and formula

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Compound of Interest		
Compound Name:	cis-Miyabenol C	
Cat. No.:	B1681358	Get Quote

In-Depth Technical Guide to cis-Miyabenol C

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

cis-Miyabenol C is a naturally occurring stilbenoid, specifically a resveratrol trimer. It is an isomer of Miyabenol C and has been isolated from various plant sources, including grapevines (Vitis vinifera). This complex polyphenol has garnered significant interest within the scientific community for its diverse biological activities, positioning it as a promising candidate for further investigation in drug discovery and development.

Property	Value	Source
Molecular Formula	C42H32O9	
Molecular Weight	680.70 g/mol	
IUPAC Name	5-[(2R,3R)-6-hydroxy-4- [(2S,3S)-6-hydroxy-2-(4- hydroxyphenyl)-4-[(Z)-2-(4- hydroxyphenyl)ethenyl]-2,3- dihydro-1-benzofuran-3-yl]-2- (4-hydroxyphenyl)-2,3-dihydro- 1-benzofuran-3-yl]benzene- 1,3-diol	[1]
CAS Number	168037-22-7	[1]



Biological Activities and Pharmacological Potential

cis-Miyabenol C has demonstrated a range of biological activities, making it a molecule of high interest for therapeutic applications. Key activities include the inhibition of β -secretase, antioxidant effects, hyaluronidase inhibition, and ecdysteroid antagonist activity.

Biological Activity	Assay	Key Findings
β-Secretase (BACE1) Inhibition	In vitro and cell-based assays	Markedly inhibits BACE1 activity, leading to a reduction in amyloid- β (A β) peptide production.
Antioxidant Activity	DPPH Radical Scavenging Assay	Exhibits antioxidative properties.
Hyaluronidase Inhibition	In vitro enzymatic assay	Shows strong hyaluronidase inhibitory effects.
Ecdysteroid Antagonist Activity	Drosophila melanogaster BII cell bioassay	Demonstrates antagonist activity at the ecdysteroid receptor.

Experimental Protocols β-Secretase (BACE1) Inhibition Assay

This protocol outlines the methodology used to determine the inhibitory effect of **cis-Miyabenol** \mathbf{C} on β -secretase activity, a key enzyme in the pathogenesis of Alzheimer's disease.

1. Cell Culture and Treatment:

- Human neuroblastoma SH-SY5Y cells and murine neuroblastoma N2a cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cells are seeded in multi-well plates and grown to approximately 80% confluency.
- Prior to treatment, the growth medium is replaced with a serum-free medium.



- **cis-Miyabenol C**, dissolved in a suitable solvent like DMSO, is added to the cells at various concentrations. A vehicle control (DMSO) is also included.
- Cells are incubated with the compound for a specified period (e.g., 24 hours).
- 2. Cell Lysis and Protein Quantification:
- After incubation, the cells are washed with ice-cold phosphate-buffered saline (PBS).
- Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
- The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the soluble proteins is collected.
- The total protein concentration in each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
- 3. In Vitro β-Secretase Activity Assay:
- A commercially available β-secretase activity assay kit is used.
- The assay is typically performed in a 96-well plate format.
- Cell lysates (containing the BACE1 enzyme) are incubated with a specific BACE1 substrate conjugated to a fluorophore and a quencher.
- In the presence of active BACE1, the substrate is cleaved, separating the fluorophore from the quencher and resulting in a fluorescent signal.
- cis-Miyabenol C at various concentrations is added to the reaction mixture to assess its
 inhibitory effect.
- The fluorescence is measured over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
- The rate of the reaction is calculated and compared between the treated and untreated samples to determine the percentage of inhibition.



4. Western Blot Analysis:

- To assess the levels of amyloid precursor protein (APP) and its cleavage products (e.g., sAPPβ), western blotting is performed.
- Equal amounts of protein from the cell lysates are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
- The membrane is blocked and then incubated with primary antibodies specific for APP, sAPPβ, and a loading control (e.g., β-actin).
- After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Ecdysteroid Antagonist Activity Assay

This bioassay is utilized to evaluate the ability of **cis-Miyabenol C** to interfere with the ecdysteroid signaling pathway in insects.

- 1. Cell Line and Culture:
- The Drosophila melanogaster BII cell line, which is responsive to ecdysteroids, is used.
- Cells are cultured in a suitable insect cell medium supplemented with fetal bovine serum.
- 2. Bioassay Procedure:
- The BII cells are seeded into a 96-well microplate.
- A suboptimal concentration of 20-hydroxyecdysone (20E), the active form of the insect molting hormone, is added to the wells to induce a response.
- cis-Miyabenol C is added to the wells at a range of concentrations in the presence of 20E.



- Control wells include cells with no treatment, cells with 20E alone, and cells with the vehicle solvent.
- The plates are incubated for a defined period (e.g., 3-4 days).
- 3. Measurement of Cell Proliferation:
- The proliferation of the BII cells is inhibited by ecdysteroids. Antagonists will reverse this
 inhibition.
- Cell proliferation is quantified using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring the activity of a constitutively expressed enzyme like alkaline phosphatase.
- The absorbance is read using a microplate reader.
- The antagonist activity is determined by the ability of **cis-Miyabenol C** to increase cell proliferation in the presence of 20E.

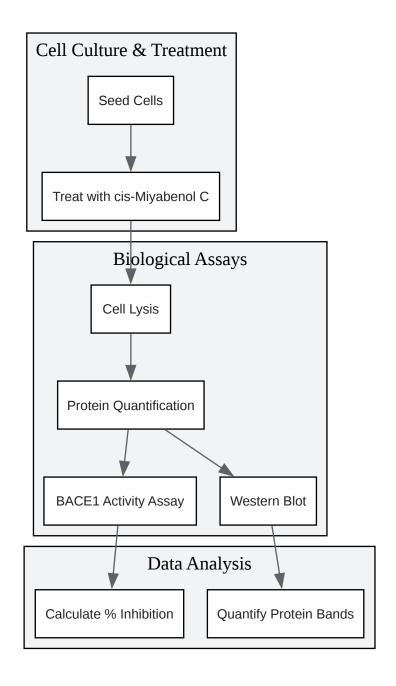
Signaling Pathway and Experimental Workflow Diagrams



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Caption: β-Secretase (BACE1) cleavage of APP and its inhibition by **cis-Miyabenol C**.





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Caption: Workflow for assessing the β -secretase inhibitory activity of **cis-Miyabenol C**.

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References

- 1. The Resveratrol Trimer Miyabenol C Inhibits β-Secretase Activity and β-Amyloid Generation | PLOS One [journals.plos.org]
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